N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a methylthiol reagent reacts with the benzothiazole derivative.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the benzamide group.
Functionalized Benzothiazoles: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . It is also being explored for its antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with cellular targets such as enzymes and receptors. It has been shown to activate the p53 pathway, leading to the induction of apoptosis in cancer cells . The compound also affects mitochondrial function, altering the balance of pro- and anti-apoptotic proteins, which further promotes cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
Compared to similar compounds, N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in penetrating cell membranes and reaching intracellular targets. Additionally, the presence of the methylthio group provides unique reactivity that can be exploited in further chemical modifications.
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₉F₃N₂OS
- Molecular Weight : 304.28 g/mol
- CAS Number : Not specified
The presence of the methylthio group and trifluoromethyl moiety contributes to its unique properties, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with trifluoromethylated amines. The general synthetic pathway includes:
- Formation of Benzothiazole Core :
- Starting from 2-aminobenzenethiol and appropriate carbonyl compounds.
- Substitution Reactions :
- Introduction of methylthio and trifluoromethyl groups through nucleophilic substitution reactions.
- Final Amide Formation :
- Reaction with acyl chlorides or anhydrides to yield the final amide product.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.12 mg/mL | 0.25 mg/mL |
Escherichia coli | 0.15 mg/mL | 0.30 mg/mL |
Pseudomonas aeruginosa | 0.25 mg/mL | 0.50 mg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.20 mg/mL | 0.40 mg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Antiviral Activity
Research has also indicated that compounds similar to this compound exhibit antiviral properties, specifically against viruses such as HIV and Hepatitis C virus (HCV). For example, thiazole derivatives have been shown to inhibit viral replication effectively in vitro.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in various studies, where it demonstrated the ability to reduce pro-inflammatory cytokine production in cellular models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Modulation of Receptor Activity : It may act as a modulator for receptors involved in pain signaling pathways, particularly TRPV3 channels, which are implicated in inflammatory pain responses .
Case Studies
- Antibacterial Efficacy Study : A study published in PubMed evaluated the antibacterial effects of various thiazole derivatives including this compound against multi-drug resistant strains. Results showed that the compound exhibited comparable efficacy to standard antibiotics like ampicillin .
- Anti-inflammatory Study : Another research highlighted the anti-inflammatory potential of related benzothiazole compounds, demonstrating a reduction in TNF-alpha levels in macrophage cultures treated with these compounds .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS2/c1-23-11-5-6-12-13(8-11)24-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHFRNFNHDPADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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